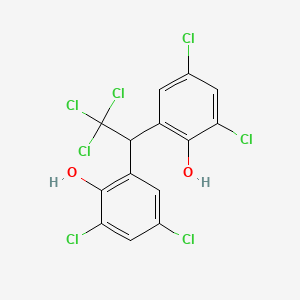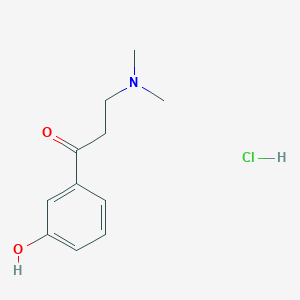
2,2'-(2,2,2-Trichloroethane-1,1-diyl)bis(4,6-dichlorophenol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(2,2,2-Trichloroethane-1,1-diyl)bis(4,6-dichlorophenol) is a synthetic organic compound known for its complex structure and significant applications in various fields. This compound is characterized by its two phenolic rings, each substituted with chlorine atoms, and connected through a central trichloroethane moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2,2,2-Trichloroethane-1,1-diyl)bis(4,6-dichlorophenol) typically involves the reaction of 4,6-dichlorophenol with trichloroacetaldehyde (chloral) under acidic conditions. The reaction proceeds through electrophilic aromatic substitution, where the phenolic rings are activated by the acidic medium, facilitating the formation of the central trichloroethane linkage.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
化学反应分析
Types of Reactions
2,2’-(2,2,2-Trichloroethane-1,1-diyl)bis(4,6-dichlorophenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under strong oxidizing conditions.
Reduction: The trichloroethane moiety can be reduced to dichloroethane or monochloroethane derivatives.
Substitution: The chlorine atoms on the phenolic rings can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dichloroethane or monochloroethane derivatives.
Substitution: Amino or thiol-substituted phenolic compounds.
科学研究应用
2,2’-(2,2,2-Trichloroethane-1,1-diyl)bis(4,6-dichlorophenol) has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
作用机制
The compound exerts its effects primarily through interactions with biological membranes and enzymes. The phenolic groups can disrupt membrane integrity, leading to cell lysis in microorganisms. Additionally, the compound can inhibit enzyme activity by binding to active sites or altering enzyme conformation.
相似化合物的比较
Similar Compounds
2,2’-(2,2,2-Trichloroethane-1,1-diyl)bis(4-chlorophenol): Similar structure but with fewer chlorine atoms on the phenolic rings.
2,2’-(2,2,2-Trichloroethane-1,1-diyl)bis(2,4-dichlorophenol): Differently substituted phenolic rings.
Uniqueness
2,2’-(2,2,2-Trichloroethane-1,1-diyl)bis(4,6-dichlorophenol) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple chlorine atoms enhances its reactivity and potential antimicrobial activity compared to less substituted analogs.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines
属性
CAS 编号 |
92167-59-4 |
|---|---|
分子式 |
C14H7Cl7O2 |
分子量 |
455.4 g/mol |
IUPAC 名称 |
2,4-dichloro-6-[2,2,2-trichloro-1-(3,5-dichloro-2-hydroxyphenyl)ethyl]phenol |
InChI |
InChI=1S/C14H7Cl7O2/c15-5-1-7(12(22)9(17)3-5)11(14(19,20)21)8-2-6(16)4-10(18)13(8)23/h1-4,11,22-23H |
InChI 键 |
IHHXFGBJTXWXHB-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1C(C2=C(C(=CC(=C2)Cl)Cl)O)C(Cl)(Cl)Cl)O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Butyl 4-[[2-oxo-2-(pyridin-2-ylmethylamino)acetyl]amino]benzoate](/img/structure/B11997860.png)
![S-methyl N-[(2S)-2-chlorocyclohexyl]carbamothioate](/img/structure/B11997872.png)
![[4-bromo-2-[(E)-[[4-[(4-methylphenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B11997881.png)


![Propyl 4-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11997900.png)

![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11997912.png)

![{2-[(E)-{[3-(4-methylphenyl)-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]imino}methyl]phenoxy}acetic acid](/img/structure/B11997919.png)


